molecular formula C12H11Cl2NO3 B1458162 methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate CAS No. 1598370-01-4

methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate

Cat. No.: B1458162
CAS No.: 1598370-01-4
M. Wt: 288.12 g/mol
InChI Key: MIXUEMDODFQRLS-WDZFZDKYSA-N
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Description

Methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate is an organic compound characterized by the presence of a dichlorophenyl group, an acetamido group, and an enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate typically involves the reaction of 2,6-dichlorophenylacetic acid with acetic anhydride to form the corresponding acetamido derivative. This intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enoate moiety to an alkane or alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkanes and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dichlorophenylacetate: Shares the dichlorophenyl group but lacks the acetamido and enoate moieties.

    2,6-Dichlorophenylacetic acid: Similar structure but lacks the ester and acetamido groups.

    N-(2,6-Dichlorophenyl)acetamide: Contains the acetamido group but lacks the enoate moiety.

Uniqueness

Methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-(2,6-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c1-7(16)15-11(12(17)18-2)6-8-9(13)4-3-5-10(8)14/h3-6H,1-2H3,(H,15,16)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXUEMDODFQRLS-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=C(C=CC=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=C(C=CC=C1Cl)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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